Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. Its intricate structure and unique properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the ethyl ester group. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. Each reaction type involves different reagents and conditions, leading to diverse products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.
Major Products Formed: The reactions can yield a range of products, including derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: In biological research, the compound can be used as a tool to study enzyme mechanisms and protein interactions. Its structural complexity makes it suitable for probing biological systems.
Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a lead compound for drug development. Its potential therapeutic effects are being explored in various disease models.
Industry: In industry, the compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it valuable for developing new products with enhanced performance.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. Understanding these mechanisms is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Ethyl 5-(cyclopentanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Uniqueness: Compared to similar compounds, Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate stands out due to its specific structural features and reactivity profile. These differences can lead to distinct biological activities and industrial applications.
Biological Activity
Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is C22H23N3O4S, with a molecular weight of approximately 425.5 g/mol. Its structure includes a thieno[3,4-d]pyridazine core, characterized by fused thiophene and pyridazine rings, along with functional groups such as an ethyl ester and a cyclopentanecarboxamido moiety. These features contribute to its chemical reactivity and potential biological activity.
The biological activity of this compound is primarily linked to its interactions with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties based on structural similarities with other bioactive compounds.
Potential Therapeutic Effects
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.
- Anticancer Properties : Its structural characteristics suggest potential efficacy against various cancer types. For instance, compounds with similar scaffolds have been investigated for their ability to inhibit polo-like kinase 1 (Plk1), a target in cancer therapy .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands against similar compounds in terms of structure and biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Contains an ethoxy group instead of cyclopentanecarboxamido | Potential anti-inflammatory effects |
Ethyl 5-amino-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Lacks the cyclopentanecarboxamido group | Exhibits different pharmacological profiles |
(E)-ethyl 5-(benzo[d][1,3]dioxol-5-yl)acrylamido derivative | Features a benzo[d][1,3]dioxole moiety | May have distinct interactions in biological systems |
This table illustrates the uniqueness of this compound compared to its analogs due to its specific combination of functional groups that confer distinct chemical and biological properties.
Case Studies and Research Findings
Recent studies have focused on understanding the compound's interactions at the molecular level. For instance:
- Adenosine A1 Receptor Modulation : Research has indicated that derivatives related to thienopyridazines can act as allosteric modulators of the adenosine A1 receptor (A1AR), influencing receptor dynamics and signaling pathways. This suggests potential therapeutic applications in neurological disorders where adenosine signaling plays a crucial role .
Properties
IUPAC Name |
ethyl 5-(cyclopentanecarbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-29-22(28)18-16-12-30-20(23-19(26)14-6-4-5-7-14)17(16)21(27)25(24-18)15-10-8-13(2)9-11-15/h8-12,14H,3-7H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGKXBFUWVYVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCC3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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